molecular formula C23H22N2O4 B1684399 Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate CAS No. 83910-34-3

Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate

Cat. No. B1684399
Key on ui cas rn: 83910-34-3
M. Wt: 390.4 g/mol
InChI Key: WFPXOWCKXUEKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04644062

Procedure details

10 mmol of 5-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester is dissolved in 45 ml of methylene chloride. The solution is cooled to -15° C. and 4.6 ml of triethylamine is added Then a solution of 3.6 ml of tert-butyl hypochlorite in 45 ml of methylene chloride is added within about 10 minutes and stirred for 5 minutes more. After further addition of 3.8 ml of triethylamine, heating to ambient temperature and stirring at this temperature for 4 hours takes place. The solvent is distilled off in vacuum (bath temperature +30° C.) and condensed to dryness at +60° C. bath temperature. The residue is taken up in methylene chloride, filtered over silica gel, rewashed with methylene chloride, the product is eluted with ethyl acetate, the eluate is condensed and washed with ice water. The precipitate is filtered off and wahsed with ice-cold ethyl acetate. 2.93 g of 5-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester (80.5% of theory) with melting point 190.0° C. is obtained.
Name
5-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH:18]([CH2:19][O:20][CH3:21])[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[O:22][CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[NH:10][C:9]=2[CH2:8][NH:7]1)=[O:5])[CH3:2].C(N(CC)CC)C.ClOC(C)(C)C>C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[C:18]=1[CH2:19][O:20][CH3:21])=[C:15]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH:14]=[CH:13][CH:12]=3)=[O:5])[CH3:2]

Inputs

Step One
Name
5-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester
Quantity
10 mmol
Type
reactant
Smiles
C(C)OC(=O)C1NCC=2NC3=CC=CC(=C3C2C1COC)OCC1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
ClOC(C)(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to ambient temperature
STIRRING
Type
STIRRING
Details
stirring at this temperature for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in vacuum (bath temperature +30° C.) and condensed to dryness at +60° C. bath temperature
FILTRATION
Type
FILTRATION
Details
filtered over silica gel
WASH
Type
WASH
Details
the product is eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
condensed
WASH
Type
WASH
Details
washed with ice water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CC=2NC3=CC=CC(=C3C2C1COC)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.